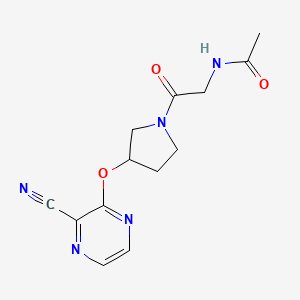

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-9(19)17-7-12(20)18-5-2-10(8-18)21-13-11(6-14)15-3-4-16-13/h3-4,10H,2,5,7-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCADQQFYNKCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:

Formation of the Pyrazine Ring: The initial step involves the synthesis of the 3-cyanopyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Pyrrolidine Ring: The next step is the introduction of the pyrrolidine ring. This is often done via nucleophilic substitution reactions where the pyrazine derivative reacts with a pyrrolidine precursor.

Incorporation of the Acetamide Group: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is , with a molecular weight of approximately 273.30 g/mol. The compound features a pyrrolidine ring, a cyanopyrazine moiety, and an acetamide functional group, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds containing the cyanopyrazine moiety have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Checkpoint Kinase 1

A related compound has been shown to inhibit Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents, suggesting that similar mechanisms may be exploitable in this compound .

Neurological Disorders

The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A study focusing on pyrrolidine derivatives demonstrated their ability to enhance cognitive function and protect against neurodegeneration in animal models. These findings indicate that this compound could have similar beneficial effects .

Antimicrobial Properties

Emerging research has explored the antimicrobial potential of compounds containing the cyanopyrazine structure. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

Case Study: Antifungal Activity

A related compound was evaluated for antifungal properties against Candida albicans and Aspergillus flavus, showing significant inhibition at low concentrations. This suggests that modifications within the cyanopyrazine framework could enhance antifungal activity .

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

- N-(4-fluoro-5-(((2S,4R)-2-methyl-4-((2-methylimidazo[1,2-a]pyrazin-8-yl)oxy)pyrrolidin-1-yl)methyl)thiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out due to its specific structural features, such as the combination of the pyrazine and pyrrolidine rings with the acetamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for targeted research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better leverage its potential in various scientific fields.

Biological Activity

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.31 g/mol. Its structure includes a pyrrolidine ring, a cyanopyrazine moiety, and an acetamide functional group, which contribute to its biological properties.

Structural Representation

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated high selectivity in inhibiting checkpoint kinase 1 (CHK1), which is crucial for cell cycle regulation in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of CHK1 : This pathway is vital for maintaining genomic stability during cell division, making it a target for enhancing the efficacy of cancer therapies.

- Modulation of Apoptotic Pathways : The compound may influence apoptosis through various signaling pathways, promoting cell death in malignant cells while sparing normal cells .

Case Studies

Case Study 1: CHK1 Inhibition

In a study evaluating the effects of various compounds on CHK1 activity, it was found that this compound exhibited a subnanomolar IC50 value against CHK1, indicating potent inhibitory activity. This activity was correlated with enhanced cytotoxicity in cancer cell lines compared to non-malignant cells .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of this compound led to significant tumor growth inhibition without notable toxicity, highlighting its potential as a therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CHK1 Inhibition | Subnanomolar IC50 | |

| Antitumor Efficacy | Significant tumor growth inhibition | |

| Cytotoxicity | Higher in cancer vs. normal cells |

Structure Activity Relationship (SAR)

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. A plausible route could mirror methods for structurally related pyridine/cyanopyrazine derivatives:

- Step 1 : Substitution of a halogenated pyrazine with pyrrolidin-3-ol under alkaline conditions to introduce the pyrrolidinyloxy group (similar to ).

- Step 2 : Condensation of the intermediate with cyanoacetic acid or its derivatives using coupling agents like DCC or EDCI (as in ).

- Optimization : Adjust reaction parameters such as temperature (0–5°C for sensitive steps), solvent polarity (ethanol or DMF), and catalysts (e.g., piperidine for Knoevenagel reactions, ). Purity can be enhanced via column chromatography or crystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrrolidinyl and pyrazine moieties via H and C NMR.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm).

- Elemental Analysis : Verify stoichiometry (C, H, N percentages) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans, ).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values (similar to ).

- DNA Binding Studies : UV-Vis titration or fluorescence quenching to probe interactions with DNA (e.g., using calf thymus DNA, ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design and mechanistic analysis of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability.

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes like topoisomerase II) using software like AutoDock.

- Reaction Pathway Modeling : Use quantum chemical calculations (e.g., Gaussian) to optimize synthetic steps and identify transition states (as in ) .

Q. How should researchers address contradictions in biological activity data across studies?

- Purity Verification : Employ HPLC (>95% purity threshold) and NMR to rule out impurities ().

- Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., CLSI guidelines for MIC).

- Target-Specific Assays : Use CRISPR-engineered cell lines or enzyme inhibition assays to isolate mechanisms (e.g., kinase profiling) .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive groups (e.g., cyano).

- Low-Temperature Quenching : For exothermic steps, maintain temperatures below 0°C ().

- Continuous Flow Reactors : Minimize degradation via rapid mixing and controlled residence times ().

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic buffers, heat, and light (ICH Q1A guidelines).

- LC-MS Stability Profiling : Monitor degradation products over time (e.g., hydrolysis of the acetamide group).

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.